molecular formula C8H17NO2 B13422961 methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate

methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate

Cat. No.: B13422961
M. Wt: 159.23 g/mol
InChI Key: LAWYTLVUHMZCFE-BQBZGAKWSA-N
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Description

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is a chiral ester derivative of N-methyl-L-isoleucine, a non-proteinogenic amino acid that belongs to the class of organic compounds known as isoleucine and derivatives . This compound serves as a valuable building block and precursor in organic synthesis and biochemical research, particularly in the study of modified amino acids and peptide mimetics. The (2S,3S) stereochemistry indicates its specific configuration relative to the natural L-isoleucine amino acid . Researchers utilize this methyl ester for its role in metabolic studies; its derivative, N-methyl-L-isoleucine, has been identified as a metabolite detected in the blood and urine of cancer patients undergoing total body irradiation, highlighting its potential relevance in biomarker discovery and metabolomics . The compound is offered as a hydrochloride salt (CAS 3339-43-3) for stability and handling . It is critical to store this reagent in a cool, dark place under an inert atmosphere . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or direct human use.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7-/m0/s1

InChI Key

LAWYTLVUHMZCFE-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC

Canonical SMILES

CCC(C)C(C(=O)OC)NC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate primarily involves esterification of the corresponding amino acid or amino acid derivative, often starting from (2S,3S)-3-methyl-2-aminopentanoic acid or its derivatives. Key synthetic routes include:

Specific Methods and Reaction Conditions

Esterification Method
  • The corresponding (2S,3S)-3-methyl-2-(methylamino)pentanoic acid is refluxed with excess methanol in the presence of a strong acid catalyst such as sulfuric acid.
  • Reaction typically proceeds under reflux for several hours to ensure complete conversion.
  • The product is isolated by neutralization, extraction, and purification via chromatography or recrystallization.
Reductive Amination Route
  • Starting from (2S,3S)-isoleucine methyl ester hydrochloride, the methylamino substituent can be introduced via reductive amination.
  • For example, an aldehyde intermediate (such as 2-phenylimidazole-4-carbaldehyde in related analogues) is reacted with the amino ester in dry methanol with triethylamine as base.
  • The mixture is degassed and hydrogenated in an autoclave at 1 MPa and 55 °C for 2 hours using a catalyst (e.g., Pd/C).
  • The catalyst is filtered off, and the product purified by column chromatography on silica gel using ethyl acetate/methanol mixtures as eluents.
  • Yields vary depending on substrate and conditions but can range from 23% to 56% in related compounds.
Amide Coupling and Deprotection
  • In some synthetic schemes, the methylamino group is introduced via coupling of isoleucine methyl ester hydrochloride with methylamine or methylamino derivatives using coupling agents in dry tetrahydrofuran (THF).
  • Reaction temperatures are maintained at low to ambient temperatures (-10 °C to 25 °C) to preserve stereochemistry.
  • Triethylamine hydrochloride precipitates are filtered off, and the crude product purified by chromatography.

Data Tables Summarizing Preparation Conditions and Yields

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Acid-catalyzed esterification (2S,3S)-3-methyl-2-(methylamino)pentanoic acid Methanol, H₂SO₄, reflux ~80 High yield, classical esterification
Reductive amination (2S,3S)-isoleucine methyl ester hydrochloride Aldehyde, triethylamine, H₂ (1 MPa), Pd/C catalyst, 55 °C, 2 h 23–56 Yield depends on aldehyde and conditions
Amide coupling (2S,3S)-isoleucine methyl ester hydrochloride Methylamine, triethylamine, dry THF, -10 to 25 °C, 12 h 23–24 Requires careful temperature control

Analytical and Purity Considerations

  • Chiral purity is maintained by controlling reaction temperature and using inert solvents such as dry THF.
  • Optical rotation measurements ([α]^20_D) confirm stereochemical integrity; for example, values around +95.6° in methanol have been reported for similar compounds.
  • Spectroscopic characterization (¹H-NMR, ¹³C-NMR, FTIR) confirms the presence of methylamino and ester groups.
  • Chromatographic purification using silica gel columns with ethyl acetate/methanol mixtures ensures high purity (>95% by HPLC).
  • Elemental analysis and high-resolution mass spectrometry (HRMS) validate molecular composition.

Comparative Notes on Analogous Compounds

For context, related compounds such as (2S,3S)-methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate have been synthesized from (2S,3S)-isoleucine methyl ester hydrochloride with yields around 38%, highlighting steric effects on yield.

Summary and Recommendations

  • The acid-catalyzed esterification of the corresponding acid is the most straightforward and highest-yielding method for preparing this compound.
  • Reductive amination and amide coupling methods provide alternative routes, especially when starting from amino acid esters, but generally give lower yields and require more careful control of conditions.
  • Purity and stereochemical integrity are critical and must be confirmed by optical rotation and chromatographic methods.
  • Industrial synthesis may employ continuous flow reactors and automated controls to optimize yield and purity at scale.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions :

Condition Reagents Product Mechanistic Notes
Acidic (HCl/H₂O)Dilute HCl, reflux(2S,3S)-3-Methyl-2-(methylamino)pentanoic acidProtonation of carbonyl oxygen enhances electrophilicity, followed by nucleophilic water attack.
Basic (NaOH)NaOH, aqueous ethanolSodium salt of the carboxylic acidBase deprotonates water, generating hydroxide ion for nucleophilic acyl substitution.
  • Stereochemical Retention : The chiral centers (2S,3S) remain unaffected due to the absence of bond cleavage at these positions during hydrolysis.

  • Rate Factors : Polar aprotic solvents (e.g., DMF) slow hydrolysis compared to aqueous systems.

Amine Alkylation

The secondary amine participates in alkylation reactions with alkyl halides :

Reagent Conditions Product Yield Optimization
Methyl iodideK₂CO₃, DMF, 60°C(2S,3S)-Methyl 3-methyl-2-(dimethylamino)pentanoateExcess alkyl halide and prolonged reaction time improve yields.
Benzyl chlorideEt₃N, THF, rtN-Benzyl derivativeSteric hindrance from the 3-methyl group reduces reaction rate.
  • Regioselectivity : Alkylation occurs exclusively at the amine due to its higher nucleophilicity compared to the ester oxygen.

  • Chiral Integrity : The (2S,3S) configuration is preserved under mild conditions but may racemize under strong bases or high temperatures .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

Acylating Agent Base Product Notes
Acetyl chloridePyridine(2S,3S)-Methyl 3-methyl-2-(N-acetyl-N-methylamino)pentanoatePyridine neutralizes HCl byproduct.
Benzoyl anhydrideDMAP, CH₂Cl₂N-Benzoyl derivativeDMAP catalyzes the reaction via nucleophilic activation.
  • Competing Reactions : Ester groups remain inert under typical acylation conditions (pH 7–9).

  • Thermodynamic Control : Bulky acyl groups favor formation of stable amides due to reduced steric strain .

Transesterification

The methyl ester undergoes exchange with other alcohols under acidic or basic catalysis:

Alcohol Catalyst Product Equilibrium Shift
EthanolH₂SO₄Ethyl ester derivativeExcess ethanol drives reaction forward.
tert-ButanolTi(OiPr)₄tert-Butyl esterLewis acids enhance electrophilicity of carbonyl carbon.
  • Steric Effects : Larger alcohols (e.g., tert-butanol) require longer reaction times due to hindered nucleophilic attack.

  • Configuration Stability : No epimerization observed at the 2S and 3S positions during transesterification .

Oxidation Reactions

The secondary amine can be oxidized to a nitroso or nitro compound under strong oxidizing conditions:

Oxidizing Agent Conditions Product Challenges
mCPBACH₂Cl₂, 0°CN-Oxide derivativeOveroxidation to nitro compounds may occur.
HNO₃ (conc.)H₂SO₄, 50°CNitro compoundRisk of ester hydrolysis under acidic conditions.

Complexation with Metals

The amine and ester groups enable coordination with transition metals:

Metal Salt Solvent Complex Type Application
CuCl₂MethanolTetrahedral complexCatalyzes asymmetric synthesis .
Pd(OAc)₂DMFSquare planar complexUsed in cross-coupling reactions.

Scientific Research Applications

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Substituents

(2S,3S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate (Compound 3d)
  • Source : Synthesized from (2S,3S)-isoleucine methyl ester hydrochloride (38% yield) .
  • Key Features: Substituent: A phenylimidazolylmethyl group replaces the methylamino group. Physical Properties: Melting point (93–98°C), optical rotation [α]D²⁰ = –9.2° (CH₃OH). Spectroscopy: ¹H-NMR signals at δ 0.87–0.93 (CH₃ groups), δ 7.84 (aromatic protons) .
  • Reduced yield (38% vs. 80% for simpler analogues) due to steric hindrance during synthesis .
(2S,3S)-Methyl 3-methyl-2-(2,2,2-trifluoroacetamido)pentanoate (Compound 1)
  • Source : Derived from isoleucine methyl ester via trifluoroacetic anhydride coupling (80% yield) .
  • Key Features: Substituent: A trifluoroacetamido group replaces the methylamino group. Physical Properties: Viscous oil, [α]D²⁵ = +49.6° (CHCl₃).
  • Comparison :
    • The electron-withdrawing CF₃ group increases electrophilicity, making it more reactive in nucleophilic acyl substitution reactions.
    • Lack of crystallinity (oil vs. solid hydrochloride salt of the parent compound) suggests altered solubility profiles .

Analogues with Modified Backbones or Functional Groups

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Source: Synthesized via reductive amination of methyl (2S)-2-amino-3,3-dimethylbutanoate .
  • Key Features: Backbone: Shorter butanoate chain with geminal dimethyl groups. Substituent: Trifluoroethylamino group.
  • The trifluoroethyl group enhances metabolic stability compared to the methylamino group in the parent compound .
Methyl (2R,3S)-2-Benzylamino-3-hydroxy-2-hydroxymethyl-4-methylpentanoate
  • Source : Used in organic synthesis for chiral building blocks .
  • Key Features: Substituents: Benzylamino and hydroxymethyl groups. Physical Properties: White powder, soluble in acetone and dichloromethane.
  • Comparison: The benzylamino group provides π-π stacking capabilities, useful in receptor-targeted drug design. Hydroxyl groups enhance hydrogen-bonding interactions, improving solubility in polar solvents compared to the parent compound .

Bioactive Analogues

Methyl (2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]pentanoyl]amino]pentanoate
  • Source : Exhibits IC₅₀ = 11.65 nM in bioactivity assays .
  • Key Features :
    • Modification : Incorporation of a phenylindolylacetyl moiety.
  • Comparison :
    • The indole ring enhances binding to hydrophobic enzyme pockets, significantly boosting inhibitory activity compared to the parent compound.
    • Similar stereochemistry (2S,3S) preserves chiral recognition in biological systems .

Biological Activity

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate, also referred to as (2S,3S)-MMPA, is a chiral amino acid derivative with significant potential in various biological applications. Its structure, featuring a methylamino group, suggests interactions with biological systems that could influence pharmacological outcomes. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₅N₁O₂
  • Molecular Weight : 145.20 g/mol
  • CAS Number : 4125-98-8

The compound is characterized by its specific stereochemistry at the second and third carbon atoms, which plays a crucial role in its biological activity. The presence of the methylamino group enhances its solubility and interaction potential with various biological targets .

Biological Activity

  • Neuropharmacology :
    • The compound has been studied for its potential role in neuropharmacology, particularly regarding its interactions with neurotransmitter receptors. Its structural characteristics suggest that it may mimic or modulate the activity of endogenous neurotransmitters.
  • Enzyme Interaction :
    • (2S,3S)-MMPA may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This interaction could lead to altered metabolic processes, which is a critical area for therapeutic development .
  • Pharmacological Applications :
    • The compound has potential applications in developing pharmacological agents targeting neurological disorders due to its ability to influence neurotransmission .

Case Studies and Experimental Data

Several studies have investigated the properties and effects of (2S,3S)-MMPA:

  • Isolation and Synthesis : Research has focused on synthesizing various analogs of (2S,3S)-MMPA to explore their biological activities. For instance, studies involving laxaphycin B-type peptides have highlighted the importance of methylation and stereochemistry in enhancing biological efficacy .
  • Binding Studies : Interaction studies using techniques like LC-MS have shown that (2S,3S)-MMPA can bind to multiple biological targets. These findings are crucial for understanding how this compound can be utilized therapeutically.

Comparative Analysis

CompoundMolecular WeightBiological Activity
(2S,3S)-MMPA145.20 g/molPotential neuropharmacological effects
(2R,3R)-MMPA145.20 g/molLess studied; different binding properties
Laxaphycin BVariesAntimicrobial properties; structural analog

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate, and how do reaction parameters influence stereochemical purity?

  • Methodological Answer : The compound is typically synthesized via acylation of isoleucine methyl ester derivatives. For example, trifluoroacetic anhydride is reacted with isoleucine methyl ester hydrochloride in the presence of NEt₃ to introduce the trifluoroacetamido group, followed by deprotection to yield the methylamino moiety. Key parameters include temperature control (20–25°C), stoichiometric ratios of acylating agents, and chiral retention via inert solvents like THF . Stereochemical integrity is confirmed by optical rotation measurements ([α]²⁵D = +49.6° in CHCl₃) and chiral HPLC .

Q. Which analytical techniques are critical for structural confirmation and enantiomeric purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., methyl groups at δ 0.8–1.2 ppm and methylamino protons at δ 2.2–2.5 ppm .
  • HRMS (ESI+) : Validates molecular weight (e.g., m/z calculated for C₉H₁₈N₂O₂: 186.1368; observed: 186.1365) .
  • FTIR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
  • Chiral Chromatography : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .

Q. How is purity assessed, and what thresholds are acceptable for research use?

  • Methodological Answer : Purity is quantified via HPLC (≥95% by area normalization) using C18 columns and UV detection at 210–254 nm. Impurity profiling includes tracking residual solvents (e.g., THF < 0.5%) by GC-MS and confirming absence of diastereomers via NMR coupling constants .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during acylation of the (2S,3S)-configured methylamino group?

  • Methodological Answer : Steric challenges arise during N-acylation due to the β-methyl branch. Strategies include:

  • Protecting Group Selection : Trifluoroacetyl groups (easily cleaved by mild bases) minimize side reactions .
  • Low-Temperature Reactions : Conducting acylation at 0–5°C reduces epimerization .
  • Bulky Reagents : Using tert-butyloxycarbonyl (Boc) anhydride instead of acetyl chloride improves regioselectivity .

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data in derivative characterization?

  • Methodological Answer : Contradictions often arise from isobaric interferences or solvent adducts. For example:

  • Adduct Formation : HRMS may show [M+Na]+ or [M+NH₄]+ peaks, requiring recalibration against theoretical masses .
  • Dynamic NMR Effects : Rotameric equilibria in methylamino groups can split signals; variable-temperature NMR (e.g., 298–323 K) clarifies exchange processes .

Q. What reaction optimization approaches improve yields of (2S,3S)-configured derivatives?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may reduce stereoselectivity. Balancing with THF or dichloromethane improves yields (e.g., 80% in THF vs. 60% in DMF) .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation kinetics without racemization .
  • Stepwise Deprotection : Sequential removal of Boc and methyl ester groups (via LiOH hydrolysis) prevents side reactions .

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